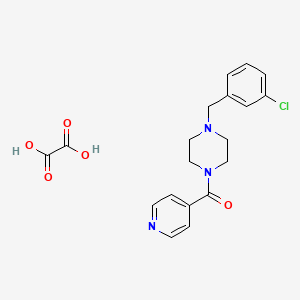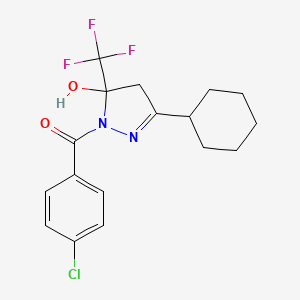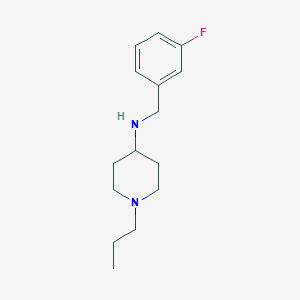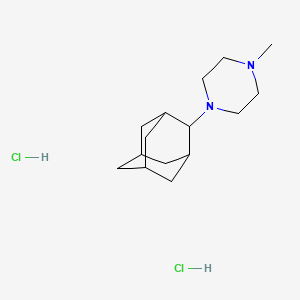
1-(3-chlorobenzyl)-4-isonicotinoylpiperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorobenzyl)-4-isonicotinoylpiperazine oxalate, also known as CPIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPIP is a piperazine derivative that has been synthesized through a multi-step process.
作用機序
1-(3-chlorobenzyl)-4-isonicotinoylpiperazine oxalate exerts its effects by binding to the glycine site of the NMDA receptor, which modulates the activity of the receptor. The NMDA receptor is involved in synaptic plasticity, learning, and memory. 1-(3-chlorobenzyl)-4-isonicotinoylpiperazine oxalate has been shown to enhance the activity of the receptor, leading to increased synaptic plasticity and improved learning and memory. Additionally, 1-(3-chlorobenzyl)-4-isonicotinoylpiperazine oxalate has been shown to have anxiolytic and antidepressant effects by modulating the activity of the NMDA receptor.
Biochemical and Physiological Effects:
1-(3-chlorobenzyl)-4-isonicotinoylpiperazine oxalate has been shown to have various biochemical and physiological effects. 1-(3-chlorobenzyl)-4-isonicotinoylpiperazine oxalate has been shown to enhance the activity of the NMDA receptor, leading to increased synaptic plasticity and improved learning and memory. Additionally, 1-(3-chlorobenzyl)-4-isonicotinoylpiperazine oxalate has been shown to have anxiolytic and antidepressant effects by modulating the activity of the NMDA receptor. 1-(3-chlorobenzyl)-4-isonicotinoylpiperazine oxalate has also been studied as a potential treatment for neuropathic pain.
実験室実験の利点と制限
1-(3-chlorobenzyl)-4-isonicotinoylpiperazine oxalate has several advantages for lab experiments. 1-(3-chlorobenzyl)-4-isonicotinoylpiperazine oxalate is a potent and selective modulator of the NMDA receptor, making it a valuable tool for studying the role of the receptor in synaptic plasticity, learning, and memory. Additionally, 1-(3-chlorobenzyl)-4-isonicotinoylpiperazine oxalate has been shown to have anxiolytic and antidepressant effects, making it a useful tool for studying the neurobiological mechanisms underlying anxiety and depression. However, 1-(3-chlorobenzyl)-4-isonicotinoylpiperazine oxalate has limitations in lab experiments, including its complex synthesis process and potential toxicity.
将来の方向性
There are several future directions for research on 1-(3-chlorobenzyl)-4-isonicotinoylpiperazine oxalate. One potential direction is the development of 1-(3-chlorobenzyl)-4-isonicotinoylpiperazine oxalate analogs with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the mechanisms underlying the anxiolytic and antidepressant effects of 1-(3-chlorobenzyl)-4-isonicotinoylpiperazine oxalate. Finally, 1-(3-chlorobenzyl)-4-isonicotinoylpiperazine oxalate has potential therapeutic applications in the treatment of neuropathic pain, and further studies are needed to evaluate its efficacy in clinical trials.
Conclusion:
1-(3-chlorobenzyl)-4-isonicotinoylpiperazine oxalate is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. 1-(3-chlorobenzyl)-4-isonicotinoylpiperazine oxalate has been shown to modulate the activity of the NMDA receptor, leading to increased synaptic plasticity and improved learning and memory. Additionally, 1-(3-chlorobenzyl)-4-isonicotinoylpiperazine oxalate has been shown to have anxiolytic and antidepressant effects and has potential therapeutic applications in the treatment of neuropathic pain. Further research is needed to develop 1-(3-chlorobenzyl)-4-isonicotinoylpiperazine oxalate analogs with improved pharmacokinetic properties and to elucidate the mechanisms underlying its therapeutic effects.
合成法
The synthesis of 1-(3-chlorobenzyl)-4-isonicotinoylpiperazine oxalate involves multiple steps, including the reaction of 3-chlorobenzyl chloride with isonicotinic acid to form 3-chlorobenzyl isonicotinate. This intermediate compound is then reacted with piperazine to form 1-(3-chlorobenzyl)-4-isonicotinoylpiperazine oxalate. The final step involves the formation of 1-(3-chlorobenzyl)-4-isonicotinoylpiperazine oxalate oxalate salt. The synthesis of 1-(3-chlorobenzyl)-4-isonicotinoylpiperazine oxalate is a complex process that requires expertise in organic chemistry.
科学的研究の応用
1-(3-chlorobenzyl)-4-isonicotinoylpiperazine oxalate has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. 1-(3-chlorobenzyl)-4-isonicotinoylpiperazine oxalate has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory. 1-(3-chlorobenzyl)-4-isonicotinoylpiperazine oxalate has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, 1-(3-chlorobenzyl)-4-isonicotinoylpiperazine oxalate has been studied as a potential treatment for neuropathic pain.
特性
IUPAC Name |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O.C2H2O4/c18-16-3-1-2-14(12-16)13-20-8-10-21(11-9-20)17(22)15-4-6-19-7-5-15;3-1(4)2(5)6/h1-7,12H,8-11,13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSAAUPTMJVLFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CC=NC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5103832.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5103855.png)

![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5103866.png)

![8-[4-(2-bromo-4-chlorophenoxy)butoxy]quinoline](/img/structure/B5103879.png)
![8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5103881.png)


![1-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5103895.png)
![2-amino-4-(2,4-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5103906.png)
![N~1~-(2-methoxyethyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5103916.png)
![N-(2-isopropylphenyl)-2-{[3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5103924.png)